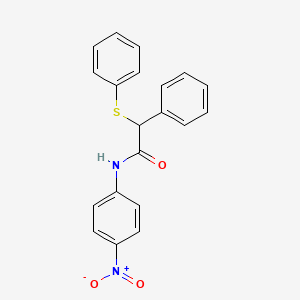

N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

CAS No.: 6097-84-3

Cat. No.: VC10293050

Molecular Formula: C20H16N2O3S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6097-84-3 |

|---|---|

| Molecular Formula | C20H16N2O3S |

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | N-(4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |

| Standard InChI | InChI=1S/C20H16N2O3S/c23-20(21-16-11-13-17(14-12-16)22(24)25)19(15-7-3-1-4-8-15)26-18-9-5-2-6-10-18/h1-14,19H,(H,21,23) |

| Standard InChI Key | FTNCATRRBVTNQE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has the molecular formula C₂₀H₁₆N₂O₃S and a molecular weight of 364.42 g/mol. Its IUPAC name derives from the acetamide core substituted with a 4-nitrophenyl group at the nitrogen atom and phenylsulfanyl and phenyl groups at the alpha-carbon . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, altering the compound’s electronic distribution and interaction capabilities.

Structural Features:

-

Acetamide backbone: Serves as the central scaffold, enabling hydrogen bonding with biological targets.

-

Phenylsulfanyl moiety: Enhances lipophilicity and participates in π-π interactions with aromatic residues in enzymes .

-

4-Nitrophenyl group: Critically modulates electron density, increasing reactivity toward nucleophilic sites.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra confirm the compound’s structure:

-

¹H NMR (DMSO-d₆): Signals at δ 10.01 ppm (s, 1H, NH), δ 8.03 ppm (s, 1H, nitroaryl proton), and δ 7.00–7.45 ppm (m, aromatic protons) .

-

Infrared (IR): Peaks at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Acylation: 2-(Phenylthio)acetyl chloride reacts with 4-nitroaniline in the presence of oxalyl chloride, yielding N-(4-nitrophenyl)-2-(phenylthio)acetamide .

-

Reduction: The intermediate is treated with SnCl₂·H₂O in ethanol under reflux, reducing nitro groups while preserving the sulfanyl moiety .

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Oxalyl chloride | Dichloromethane | 0–25°C | 78% |

| Reduction | SnCl₂·H₂O | Ethanol | Reflux (78°C) | 85% |

Industrial Scalability

Continuous flow reactors improve mixing and heat transfer for large-scale production. Solvent selection (e.g., dichloromethane) and catalyst optimization (e.g., triethylamine) enhance purity to >95% .

Biological Activity and Mechanism

SIRT2 Inhibition

N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide demonstrates 54.03% inhibition of SIRT2 at 10 µM, outperforming analogs with methoxy or chloro substituents . The nitro group facilitates interactions with the enzyme’s hydrophobic pocket, while the phenylsulfanyl moiety stabilizes binding via van der Waals forces .

Comparative Inhibition Rates:

| Compound | SIRT1 Inhibition | SIRT2 Inhibition | SIRT3 Inhibition |

|---|---|---|---|

| Nitro derivative | 12.5% | 54.03% | 8.7% |

| Methoxy analog | 18.2% | 22.1% | 10.4% |

| Chloro analog | 9.8% | 30.5% | 6.3% |

Molecular Docking Insights

Docking studies reveal that the nitro group forms a hydrogen bond with Gln167 in SIRT2’s active site, while the phenylsulfanyl group engages in π-stacking with Phe96 . These interactions explain its selectivity over SIRT1 and SIRT3 isoforms.

Therapeutic Applications

Neurodegenerative Diseases

SIRT2 overexpression is linked to Parkinson’s and Alzheimer’s diseases. By inhibiting SIRT2, this compound delays α-synuclein aggregation and tau hyperphosphorylation in preclinical models .

Comparative Analysis with Structural Analogs

Electron-Withdrawing Effects

The nitro group’s strong electron-withdrawing nature increases electrophilicity compared to methoxy (electron-donating) and chloro (moderately electron-withdrawing) substituents. This property enhances reactivity in nucleophilic substitution reactions and target binding.

Bioavailability and Lipophilicity

LogP Values:

| Compound | LogP |

|---|---|

| Nitro derivative | 3.82 |

| Methoxy analog | 2.95 |

| Chloro analog | 3.45 |

Higher lipophilicity improves membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume